molecular formula C31H40N8O8 B1675006 Locustakinin CAS No. 139602-08-7

Locustakinin

Cat. No. B1675006
M. Wt: 652.7 g/mol
InChI Key: YQZDDGVNOHGBSM-QAMDWANKSA-N
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Description

Locustakinin is a myotropic neuropeptide isolated from the locust species Locusta migratoria . It is one of four closely related myotropic neuropeptides . Locustakinin may represent an evolutionary link between leucokinin VII (found in cockroaches) and achetakinin V (found in crickets), potentially affecting ion transport and diuretic activity in Malpighian tubules .


Synthesis Analysis

Locustakinin is a six-residue peptide (Ala-Phe-Ser-Ser-Trp-Gly-NH2) identified in Locusta migratoria . The search for myotropic peptide molecules in the brain, corpora cardiaca, corpora allata suboesophageal ganglion complex of Locusta migratoria has led to the discovery of 21 novel biologically active neuropeptides .


Molecular Structure Analysis

The molecular structure of Locustakinin is closely related to other myotropic neuropeptides isolated from the brain and corpora-cardiaca complexes of the locust Locusta migratoria . The antiserum raised against locustatachykinin I recognizes also locustatachykinin II and hence probably also the other two locustatachykinins due to their similarities in primary structure .

Scientific Research Applications

Influence on Malpighian Tubule Activity

Locustakinin has been observed to influence the contractile activity of visceral muscle fibers associated with the Malpighian tubules in the migratory locust (Locusta migratoria). These activities facilitate the flow of material in the tubule lumen, which is significant for the excretion process. Studies demonstrate that this muscle activity aids in the excretion of solutes by reducing unstirred layers (USLs) at the basolateral surface of the epithelium (Coast, 1998).

Synergism in Diuretic Peptide Action

Locustakinin, in combination with other diuretic peptides from Locusta migratoria, displays a synergistic effect in stimulating Malpighian tubule fluid secretion. This process is enhanced more than the sum of the peptides' separate responses, indicating a co-operative action at low concentrations. Different second messengers are involved in this process, suggesting a complex interaction between these peptides in the regulation of ion and fluid transport in insect malpighian tubules (Coast, 1995).

Novel Myotropic Peptide

Locustakinin, initially identified from Locusta migratoria, is a novel myotropic peptide with a unique structure. This peptide has been linked to the stimulation of ion transport and inhibition of diuretic activity in Malpighian tubules. It represents a molecular link between similar peptides found in other insects, suggesting a widespread distribution and multifunctionality among insects (Schoofs et al., 1992).

Colocalization with Other Diuretic Peptides

Locustakinin has been found to colocalize with other diuretic peptides in locusts, such as Locusta-diuretic peptide and leucokinin I. This colocalization suggests a potent control mechanism for promoting fluid secretion in the Malpighian tubules. The presence of multiple peptides in the same neurosecretory cells implies a complex regulatory system for excretory processes in locusts (Thompson et al., 1995).

Future Directions

Future research on Locustakinin could focus on further elucidating its role in the physiology of insects, particularly in relation to its potential effects on ion transport and diuretic activity . Additionally, understanding its synthesis and mechanism of action could provide valuable insights into insect neurobiology .

properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40N8O8/c1-17(32)27(43)36-22(11-18-7-3-2-4-8-18)29(45)38-25(16-41)31(47)39-24(15-40)30(46)37-23(28(44)35-14-26(33)42)12-19-13-34-21-10-6-5-9-20(19)21/h2-10,13,17,22-25,34,40-41H,11-12,14-16,32H2,1H3,(H2,33,42)(H,35,44)(H,36,43)(H,37,46)(H,38,45)(H,39,47)/t17-,22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZDDGVNOHGBSM-QAMDWANKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20930517
Record name 17-Amino-14-benzyl-4,7,10,13,16-pentahydroxy-8,11-bis(hydroxymethyl)-5-[(1H-indol-3-yl)methyl]-3,6,9,12,15-pentaazaoctadeca-3,6,9,12,15-pentaen-1-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Locustakinin

CAS RN

139602-08-7
Record name Locustakinin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139602087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Amino-14-benzyl-4,7,10,13,16-pentahydroxy-8,11-bis(hydroxymethyl)-5-[(1H-indol-3-yl)methyl]-3,6,9,12,15-pentaazaoctadeca-3,6,9,12,15-pentaen-1-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
154
Citations
L Schoofs, GM Holman, P Proost, J Van Damme… - Regulatory peptides, 1992 - Elsevier
… locustakinin (or locustakinin I if other natural analogs are identified). Furthermore, the octapeptide leucokinin VII contains locustakinin … Locustakinin (locusts) may therefore represent a …
Number of citations: 103 www.sciencedirect.com
L Schoofs, D Veelaert, JV Broeck, A De Loof - Peptides, 1997 - Elsevier
… In Locusta, locustakinin does not display myotropic activity … material as well as locustakinin-like immunoreactive material, … Recently, it has been demonstrated that locustakinin indeed …
Number of citations: 188 www.sciencedirect.com
E Clynen, L Schoofs - Insect Biochemistry and Molecular Biology, 2009 - Elsevier
Neuropeptides are important controlling agents in animal physiology. In order to understand their role and the ways in which neuropeptides behave and interact with one another, …
Number of citations: 79 www.sciencedirect.com
GM Coast - Regulatory peptides, 1995 - Elsevier
… substituting for locustakinin. Additionally, 5-HT, … of locustakinin, increases JN,~ at the expense of JK. In contrast, JN~ and JK increase in parallel with Jv after stimulation by locustakinin. …
Number of citations: 79 www.sciencedirect.com
GM Coast - Annals of the New York Academy of Sciences, 1998 - Wiley Online Library
… of Locusta-DH and locustakinin. Tubule writhing may therefore … both Locusta-DH and locustakinin were able to increase the … to 58 µl/min by locustakinin. Pin comprises the resistance of …
Number of citations: 2 nyaspubs.onlinelibrary.wiley.com
KSJ Thompson, RC Rayne, CR Gibbon, ST May… - Peptides, 1995 - Elsevier
… material coeluted with locustakinin. Lysine vasopressin-like material eluted in fractions that … peptide and locustakinin is demonstrated, and they are shown to act at least additively to …
Number of citations: 64 www.sciencedirect.com
GM Coast - Peptides, 1998 - Elsevier
Coast, GM The influence of neuropeptides on Malpighian tubule writhing and its significance for excretion. Peptides 19(3) 469–480, 1998.—Diuretic peptides (locustakinin and Locusta-…
Number of citations: 42 www.sciencedirect.com
P Torfs, J Nieto, D Veelaert, D Boon… - Annals of the New …, 1999 - Wiley Online Library
… VII and VIII of Leucophaea maderae and locustakinin of Locusta migratoria) isolated from the … the isolation of leuco-, acheta- and locustakinin was used, indicating that this assay is very …
Number of citations: 62 nyaspubs.onlinelibrary.wiley.com
GM Coast, J Meredith… - Journal of Experimental …, 1999 - journals.biologists.com
… gregaria, nor did it have a synergistic or antagonistic effect in combination with locustakinin (Lom-K) or Locusta-diuretic hormone (Locusta-DH). Stimulants of locust Malpighian tubules (…
Number of citations: 22 journals.biologists.com
A De Loof, L Schoofs, D Veelaert, J Vanden Broeck… - …, 1997 - lirias.kuleuven.be
… They have been responsible for the discovery of locustamyotropins (4), locustapyrokinins (2), locustatachykinins (5), locustakinin (1), Locusta accessory gland myotropins (2), …
Number of citations: 2 lirias.kuleuven.be

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